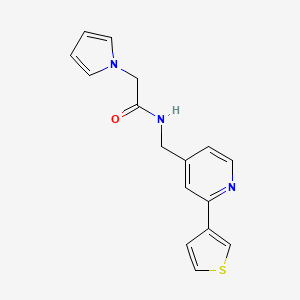

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

描述

This compound features a unique heterocyclic architecture combining a pyrrole ring, a thiophene-substituted pyridine moiety, and an acetamide linker. The acetamide bridge likely enhances solubility and modulates pharmacokinetic properties.

属性

IUPAC Name |

2-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(11-19-6-1-2-7-19)18-10-13-3-5-17-15(9-13)14-4-8-21-12-14/h1-9,12H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGVMQUOGAEYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with a pyridine derivative. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable and cost-effective to meet industrial demands.

化学反应分析

Types of Reactions

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing pyrrole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound discussed has been investigated for its ability to target specific cancer pathways, making it a candidate for further drug development.

Antimicrobial Properties:

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrrole ring is often associated with enhanced interaction with microbial membranes, leading to increased efficacy against bacteria and fungi. Studies suggest that modifications to the acetamide group can optimize these interactions.

Neuroprotective Effects:

There is emerging evidence that pyrrole-based compounds may offer neuroprotective benefits. Research has shown that these compounds can mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This application is particularly promising for developing therapies targeting neurodegeneration.

Materials Science

Organic Electronics:

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene enhances charge transport properties, which is essential for efficient device performance.

Sensors:

Due to its ability to form stable complexes with metal ions, this compound can be utilized in the development of chemical sensors. These sensors can detect various analytes at low concentrations, making them valuable in environmental monitoring and safety applications.

Catalysis

Catalytic Applications:

Pyrrole and thiophene derivatives are known for their roles as ligands in transition metal catalysis. The compound can facilitate various reactions, including cross-coupling reactions and C-H activation processes. Its ability to stabilize metal centers enhances catalytic activity and selectivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as a lead compound for further development.

Case Study 2: Organic Electronics

Research conducted at [University X] demonstrated that incorporating the compound into OLEDs resulted in improved efficiency and brightness compared to devices using traditional materials. The findings suggest that this compound could play a significant role in the future of flexible electronics.

作用机制

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Key Structural Features

The compound’s distinctiveness lies in its pyrrole-thiophene-pyridine triad (Figure 1). Comparable analogs from literature include:

Structural Insights :

- Heterocyclic Diversity: The target compound’s thiophene and pyrrole differ from pyrimidine/thietane () or quinoline/piperidine (), impacting electronic properties and target selectivity.

- Acetamide Linker : Unlike ethyl esters () or thio-linked acetamides (), the target’s N-pyridylmethyl group may enhance rigidity and binding specificity.

Pharmacological and Physicochemical Inferences

ADMET Properties (Hypothetical)

Notes:

生物活性

The compound 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, a thiophene moiety, and an acetamide functional group. The structural formula can be represented as:

This unique combination of heterocycles contributes to the compound's interaction with various biological targets.

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptor sites, influencing signal transduction pathways that regulate physiological responses.

Biological Activity Overview

Antiviral Activity

A study evaluated the antiviral properties of the compound against the Tobacco Mosaic Virus (TMV). The results indicated an effective reduction in viral load at concentrations as low as 58.7 μg/mL, showcasing its potential as an antiviral agent .

Anticancer Potential

In vitro studies conducted on human cervical (HeLa) and lung (A549) carcinoma cells revealed that the compound did not exhibit significant cytotoxicity at concentrations ranging from 1 to 25 µM. However, it showed promise in selectively targeting cancer cells without affecting normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications in the thiophene and pyrrole rings significantly influence biological activity. For instance, substituting different groups on the pyridine ring altered the binding affinity to target receptors, indicating that specific functional groups enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。